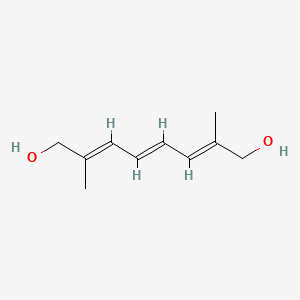
(2E,4E,6E)-2,7-Dimethyl-2,4,6-octatriene-1,8-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,4E,6E)-2,7-Dimethyl-2,4,6-octatriene-1,8-diol is an organic compound characterized by its unique structure featuring three conjugated double bonds and two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E,6E)-2,7-Dimethyl-2,4,6-octatriene-1,8-diol can be achieved through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, which allows for the selective formation of conjugated dienes and trienes . This method typically involves the reaction of alkenyl halides with organozinc reagents in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process would be optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
(2E,4E,6E)-2,7-Dimethyl-2,4,6-octatriene-1,8-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for converting hydroxyl groups to halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the double bonds can produce fully saturated alcohols.
Aplicaciones Científicas De Investigación
(2E,4E,6E)-2,7-Dimethyl-2,4,6-octatriene-1,8-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in studies of cellular processes and as a precursor for biologically active compounds.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (2E,4E,6E)-2,7-Dimethyl-2,4,6-octatriene-1,8-diol exerts its effects involves interactions with various molecular targets. The conjugated double bonds and hydroxyl groups allow it to participate in a range of chemical reactions, influencing biological pathways and processes. Specific molecular targets and pathways would depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- (2E,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraen-1-yl hydrogen phosphate
- (2E,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol acetate
- (2E,4E,6Z)-2,4,6-Nonatrienal
Uniqueness
(2E,4E,6E)-2,7-Dimethyl-2,4,6-octatriene-1,8-diol is unique due to its specific arrangement of conjugated double bonds and hydroxyl groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a balance of stability and reactivity that makes it valuable for various research and industrial purposes.
Propiedades
Fórmula molecular |
C10H16O2 |
|---|---|
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
(2E,4E,6E)-2,7-dimethylocta-2,4,6-triene-1,8-diol |
InChI |
InChI=1S/C10H16O2/c1-9(7-11)5-3-4-6-10(2)8-12/h3-6,11-12H,7-8H2,1-2H3/b4-3+,9-5+,10-6+ |
Clave InChI |
KYAWWMLPZVQQTF-XLKYRCCQSA-N |
SMILES isomérico |
C/C(=C\C=C\C=C(\CO)/C)/CO |
SMILES canónico |
CC(=CC=CC=C(C)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















